molecular formula C7H7ClOS B1588382 3-Chloro-1-(thiophen-2-yl)propan-1-one CAS No. 40570-64-7

3-Chloro-1-(thiophen-2-yl)propan-1-one

Cat. No. B1588382
Key on ui cas rn: 40570-64-7
M. Wt: 174.65 g/mol
InChI Key: MSLOAFIOTOHDIE-UHFFFAOYSA-N
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Patent
US09181196B2

Procedure details

12 g of 3-chloro-1-(thiophen-2-yl)propan-1-one) prepared in Example 1a are solubilized in ethyl ether (180 mL). Triethylamine (10.2 g; 100 mmoles) is added at room temperature. The mixture is left under stirring for 60 hours, then washed with a HCl 10% solution and extracted with ethyl ether (2×20 mL). The organic phase is anhydrified with sodium sulphate, filtered and the solvent removed under vacuum. 9.4 g of 1-(thiophen-2-yl)-prop-2-en-1-one are obtained (yellow oil, yield 99%). Rf=0.74 (ligroin/ethyl acetate 8/2 volume/volume); 1H NMR (CDCl3) δ (ppm): 7.76 (m, 1H, ArH), 7.68 (m, 1H, ArH), 7.10 (m, 2H, ArH), 6.49 (m, 1H, CH2), 5.87 (m, 1H, CH2); 13C NMR (CDCl3) δ (ppm): 182.4, 144.6, 134.4, 132.5, 131.9, 129.4, 128.3; FT-IR (film) νmax: 3094.5, 1645.1, 1409.7, 1240.2, 850.4, 716 cm−1.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)=[O:5].C(N(CC)CC)C>C(OCC)C>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[C:4](=[O:5])[CH:3]=[CH2:2]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClCCC(=O)C=1SC=CC1
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
WASH
Type
WASH
Details
washed with a HCl 10% solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×20 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
S1C(=CC=C1)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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